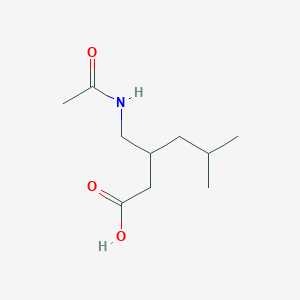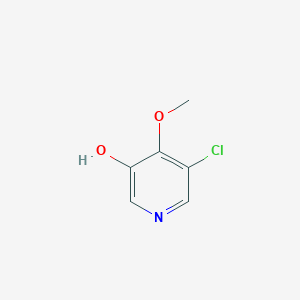![molecular formula C12H15NO5S B11723452 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid is an organic compound with the molecular formula C12H15NO5S It is known for its unique chemical structure, which includes an ethylsulfamoyl group and a methoxyphenyl group attached to a prop-2-enoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzaldehyde and ethylamine.
Formation of Intermediate: The first step involves the reaction of 4-methoxybenzaldehyde with ethylamine to form an intermediate compound.
Sulfonation: The intermediate compound is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Condensation: The sulfonated intermediate is then condensed with acetic anhydride to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo substitution reactions, where the ethylsulfamoyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Corresponding sulfonic acids or sulfoxides.
Reduction Products: Reduced sulfonyl derivatives.
Substitution Products: Compounds with substituted functional groups.
科学研究应用
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of 3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid can be compared with other similar compounds, such as:
3-[3-(methylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid: Similar structure but with a methyl group instead of an ethyl group.
3-[3-(ethylsulfamoyl)-4-hydroxyphenyl]prop-2-enoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H15NO5S |
|---|---|
分子量 |
285.32 g/mol |
IUPAC 名称 |
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H15NO5S/c1-3-13-19(16,17)11-8-9(5-7-12(14)15)4-6-10(11)18-2/h4-8,13H,3H2,1-2H3,(H,14,15) |
InChI 键 |
KXJVOVHMKUJLRY-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C=CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride](/img/structure/B11723403.png)
![(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B11723406.png)
![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)

![N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide](/img/structure/B11723421.png)


![(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione](/img/structure/B11723426.png)


